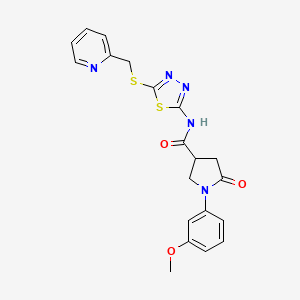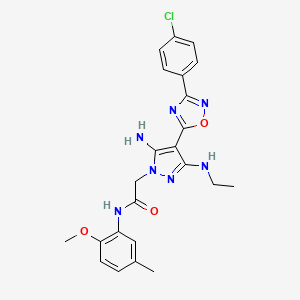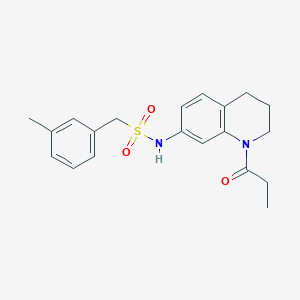
2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C8H9BrClN2 . It has a molecular weight of 235.51 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H8BrClN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . The molecular weight of the compound is 235.51 .Applications De Recherche Scientifique
Amination Reactions
Research has shown that amination reactions involving halogenopyridines, such as 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine, are significant. For example, Does and Hertog (2010) investigated the action of potassium amide in liquid ammonia on various methyl substituted halogenopyridines, including similar compounds to this compound, indicating the occurrence of derivatives of didehydropyridine as intermediates (Does & Hertog, 2010). Similarly, Ji, Li, and Bunnelle (2003) discussed the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, highlighting the potential for high yields in such reactions (Ji, Li, & Bunnelle, 2003).
Reactivity in Aminolysis
Arantz and Brown (1971) reported on the aminolysis of various halogeno-pyrimidines, including compounds similar to this compound. Their research revealed insights into the relative reactivities and reaction times of these compounds (Arantz & Brown, 1971).
Regioselectivity in Reactions
Doulah et al. (2014) studied the regioselective displacement reaction of ammonia with a compound closely related to this compound, providing insights into the regioselectivity in such reactions (Doulah et al., 2014).
Rearrangements and Intermediates
Pieterse and Hertog (2010) explored rearrangements in aminations of halopyridines, which could be relevant to understanding the behavior of this compound in similar conditions (Pieterse & Hertog, 2010).
Synthesis of Derivatives
Safarov et al. (2005) discussed the preparation of certain thiadiazolo[3,2-α]pyrimidin-7-ones, which could potentially involve similar compounds to this compound (Safarov et al., 2005).
Propriétés
IUPAC Name |
2-bromo-5-chloro-4,6-dimethylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJLTQPTZPXPOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2370390.png)
![ethyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2370391.png)


![2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2370399.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide](/img/structure/B2370400.png)
![4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2370402.png)





